CADMIUM CYCLOHEXANEBUTYRATE

Descripción general

Descripción

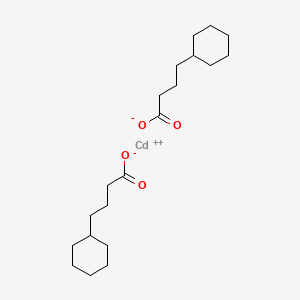

CADMIUM CYCLOHEXANEBUTYRATE is a chemical compound with the molecular formula C20H34CdO4. . This compound is particularly interesting due to its unique properties and the role of cadmium in its structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cyclohexanebutanoic acid, cadmium salt typically involves the reaction of cyclohexanebutanoic acid with a cadmium salt, such as cadmium acetate or cadmium chloride. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cyclohexanebutanoic acid, cadmium salt may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Safety measures are crucial due to the toxicity of cadmium compounds .

Análisis De Reacciones Químicas

Types of Reactions

CADMIUM CYCLOHEXANEBUTYRATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form cadmium oxide and other oxidation products.

Reduction: Reduction reactions may lead to the formation of cadmium metal and other reduced species.

Substitution: The cadmium ion can be substituted by other metal ions in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and other metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal .

Aplicaciones Científicas De Investigación

Applications in Coordination Chemistry

Cadmium complexes, including CCB, are widely studied for their coordination properties. These compounds can form stable complexes with various ligands, leading to applications in catalysis and drug development.

Case Study: Anticancer Activity

A study investigated the anticancer potential of cadmium complexes, including derivatives similar to CCB, against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that these complexes exhibited significant cytotoxicity, inducing apoptosis in cancer cells while demonstrating a lower nephrotoxic profile compared to traditional chemotherapeutics like cisplatin .

Biomedical Applications

Cadmium compounds have been explored for their antibacterial and antifungal activities. Research indicates that cadmium cyclohexanebutyrate can be effective against various bacterial strains, potentially serving as a basis for developing new antimicrobial agents.

Table 2: Antibacterial Activity of Cadmium Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Salmonella typhi | 15 |

| Cadmium Sulfide | Escherichia coli | 12 |

| Cadmium Chloride | Staphylococcus aureus | 10 |

Environmental and Toxicological Studies

Research has also focused on the environmental impact and toxicity of cadmium compounds. Cadmium exposure is linked to various health risks, including renal damage and carcinogenic effects. Studies have demonstrated that while this compound exhibits some toxicity, its effects can be mitigated through chelation therapy using dithiocarbamates .

Case Study: Toxicity Mechanisms

A comprehensive review highlighted the mechanisms by which cadmium compounds induce toxicity, emphasizing oxidative stress and inflammation as key pathways. The study noted that this compound's toxicity profile necessitates careful handling and application in research settings .

Mecanismo De Acción

The mechanism of action of cyclohexanebutanoic acid, cadmium salt involves its interaction with molecular targets and pathways in biological systems. Cadmium ions can bind to proteins and enzymes, affecting their function and activity. The compound may also influence cellular processes such as oxidative stress, metal ion homeostasis, and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to cyclohexanebutanoic acid, cadmium salt include other cadmium carboxylates, such as cadmium acetate, cadmium propionate, and cadmium formate .

Uniqueness

CADMIUM CYCLOHEXANEBUTYRATE is unique due to its specific molecular structure, which includes a cyclohexane ring and a butanoic acid moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Actividad Biológica

Cadmium cyclohexanebutyrate (CCB) is a compound that contains cadmium, a heavy metal known for its toxicological properties. This article explores the biological activity of CCB, focusing on its mechanisms of action, potential therapeutic applications, and associated risks based on current research findings.

Overview of Cadmium and Its Compounds

Mechanisms of Biological Activity

-

Toxicological Effects :

- Cellular Damage : Cadmium exposure is linked to oxidative stress, which can lead to cellular damage and apoptosis. Cadmium ions can bind to thiol groups in proteins and disrupt cellular redox states by inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- DNA Repair Interference : CCB has been shown to impair major DNA repair systems, including nucleotide excision repair (NER) and base excision repair (BER), which may explain its co-mutagenic effects when combined with other carcinogens .

-

Biological Role in Marine Organisms :

- Recent studies suggest that cadmium may serve as a micronutrient for certain marine phytoplankton species, enhancing growth under zinc-limited conditions. For example, in the marine diatom Thalassiosira weissflogii, cadmium enhances carbonic anhydrase activity, crucial for carbon acquisition during photosynthesis .

Case Study 1: Cadmium-Induced Nephropathy

A study highlighted the chronic effects of cadmium exposure on kidney function in populations living near contaminated areas. Increased proteinuria was observed among residents exposed to high levels of cadmium through environmental pathways. This condition was correlated with elevated cadmium levels in urine and blood, indicating systemic absorption and accumulation .

Case Study 2: Marine Phytoplankton Growth

Research demonstrated that the addition of cadmium to zinc-limited cultures of Thalassiosira weissflogii significantly increased growth rates. The study isolated a cadmium-containing carbonic anhydrase enzyme that plays a critical role in the organism's carbon-concentrating mechanism .

Data Table: Biological Effects of this compound

Potential Therapeutic Applications

Despite its toxicity, cadmium compounds like CCB may have potential applications in specific contexts:

- Agricultural Use : Some studies suggest that low concentrations of cadmium could be beneficial for certain crops under nutrient-limited conditions.

- Bioremediation : Understanding the role of cadmium in marine ecosystems could lead to innovative approaches for bioremediation strategies utilizing organisms that thrive in cadmium-rich environments.

Propiedades

IUPAC Name |

cadmium(2+);4-cyclohexylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Cd/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTARLRQJWXGGA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5069041 | |

| Record name | Cyclohexanebutanoic acid, cadmium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55700-14-6 | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055700146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, cadmium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanebutanoic acid, cadmium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.